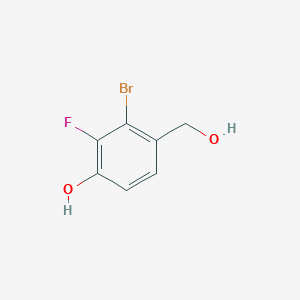

3-Bromo-2-fluoro-4-(hydroxymethyl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-2-fluoro-4-(hydroxymethyl)phenol is an aromatic compound with a phenolic structure It is characterized by the presence of bromine, fluorine, and hydroxymethyl groups attached to a benzene ring

Métodos De Preparación

The synthesis of 3-Bromo-2-fluoro-4-(hydroxymethyl)phenol typically involves multi-step organic reactions. One common synthetic route includes the bromination and fluorination of a phenolic precursor, followed by the introduction of a hydroxymethyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability.

Análisis De Reacciones Químicas

3-Bromo-2-fluoro-4-(hydroxymethyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to modify the bromine or fluorine substituents.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antioxidant Activity

Research indicates that phenolic compounds, including 3-Bromo-2-fluoro-4-(hydroxymethyl)phenol, exhibit antioxidant properties. These compounds can protect human cells from oxidative stress, which is linked to various diseases, including cancer . The hydroxymethyl group enhances the compound's ability to scavenge free radicals, making it a candidate for further study in therapeutic applications.

Synthesis of Pharmaceutical Intermediates

This compound serves as a precursor in the synthesis of various pharmaceutical intermediates. For instance, it can be utilized in the synthesis of complex molecules through electrophilic aromatic substitution reactions. Its bromine and fluorine substituents can facilitate further functionalization, enabling the development of new drug candidates .

Materials Science

Polymer Additives

this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. The presence of bromine and fluorine atoms contributes to flame retardancy, making it suitable for applications in safety materials and construction .

Coatings and Adhesives

Due to its chemical structure, this compound can be used in formulating coatings and adhesives that require high durability and resistance to environmental degradation. Its hydroxymethyl group can participate in cross-linking reactions, improving the overall performance of these materials .

Environmental Applications

Bioremediation Agents

The compound's structural features may allow it to act as a bioremediation agent for pollutants. Its ability to interact with various environmental contaminants could facilitate the degradation or immobilization of hazardous substances in soil and water .

Analytical Chemistry

In analytical applications, this compound can serve as a standard or reference material in chromatographic techniques such as HPLC and GC-MS due to its well-defined chemical properties .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Antioxidant Properties | Medicinal Chemistry | Demonstrated significant free radical scavenging activity compared to other phenolic compounds. |

| Synthesis of New Drug Candidates | Pharmaceutical Chemistry | Successfully utilized as a precursor for synthesizing novel anti-cancer agents with improved efficacy. |

| Development of Flame Retardant Polymers | Materials Science | Enhanced thermal stability and reduced flammability when incorporated into polymer blends. |

| Environmental Remediation | Environmental Science | Showed potential for degrading organic pollutants in contaminated water sources during laboratory tests. |

Mecanismo De Acción

The mechanism by which 3-Bromo-2-fluoro-4-(hydroxymethyl)phenol exerts its effects involves interactions with specific molecular targets. For instance, the phenolic hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bromine and fluorine atoms may also participate in halogen bonding, further modulating the compound’s biological activity. Pathways involved in its action include oxidative stress response and signal transduction.

Comparación Con Compuestos Similares

Similar compounds to 3-Bromo-2-fluoro-4-(hydroxymethyl)phenol include:

3-Bromo-4-fluorophenol: Lacks the hydroxymethyl group, resulting in different reactivity and applications.

2-Bromo-4-fluoro-6-(hydroxymethyl)phenol: Has a different substitution pattern, affecting its chemical properties.

4-Bromo-2-(hydroxymethyl)phenol: Similar structure but without the fluorine atom, leading to variations in its chemical behavior

Actividad Biológica

3-Bromo-2-fluoro-4-(hydroxymethyl)phenol, with the CAS number 1807033-50-6, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H6BrF1O1. The presence of bromine and fluorine atoms in its structure contributes to its unique reactivity and biological properties. The hydroxymethyl group enhances its solubility in biological systems, which is crucial for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Material : The synthesis begins with 3-bromo-2-fluorophenol.

- Hydroxymethylation : The introduction of the hydroxymethyl group can be achieved through a reaction with formaldehyde in the presence of an acid catalyst.

- Purification : The final product is purified using standard organic synthesis techniques such as recrystallization or chromatography.

Antimicrobial Properties

Research indicates that phenolic compounds often exhibit antimicrobial activity. A study on related compounds showed significant effects against various pathogens, including Staphylococcus aureus and Candida albicans, suggesting that this compound may possess similar properties due to structural similarities .

Enzyme Inhibition

Phenolic compounds are known to inhibit various enzymes. For instance, structure-activity relationship studies on brominated phenols have demonstrated their potential as dual aromatase and sulfatase inhibitors . Given the structural characteristics of this compound, it may also interact with these enzymes, although specific studies are needed to confirm this.

Structure-Activity Relationship (SAR)

The SAR studies of phenolic compounds indicate that the position and type of substituents significantly influence biological activity. For example:

Case Studies

- Antimicrobial Activity : A study reported that related brominated phenols exhibited significant antimicrobial effects against Gram-positive bacteria and fungi. This suggests that this compound could be explored for similar applications in treating infections .

- Enzyme Inhibition : In a comparative analysis of various halogenated phenols, it was found that modifications at the ortho or para positions led to enhanced inhibition of aromatase enzymes. This indicates that further investigation into the enzyme-inhibitory properties of this compound could yield valuable insights into its therapeutic potential .

Propiedades

IUPAC Name |

3-bromo-2-fluoro-4-(hydroxymethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2,10-11H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDZRDIKNFVXCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CO)Br)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.